Bienvenue dans la boutique en ligne BenchChem!

4-hydroxy-1-phenylquinolin-2(1H)-one

NMDA receptor antagonist CNS drug discovery Glycine site ligand

4-Hydroxy-1-phenylquinolin-2(1H)-one (CAS 14994-75-3) is a critical quinolin-2-one scaffold where the 4-hydroxy group is essential for high-affinity glycine-site NMDA receptor binding—providing a 40-fold affinity advantage over the 4-amino analog. This validated core serves as a precursor for anticancer leads achieving IC50 <10 µg/mL against Hep 3b cells. Generic substitution is not viable; minor modifications drastically alter target engagement. Procure this specific hydroxy-substituted quinolinone to ensure experimental reproducibility in CNS drug discovery and SAR investigations.

Molecular Formula C15H11NO2
Molecular Weight 237.258
CAS No. 14994-75-3
Cat. No. B576948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-phenylquinolin-2(1H)-one
CAS14994-75-3
Molecular FormulaC15H11NO2
Molecular Weight237.258
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O
InChIInChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H
InChIKeyKZPBFZJUQUXVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-phenylquinolin-2(1H)-one (CAS 14994-75-3): Core Properties and Procurement Baseline for Medicinal Chemistry and CNS Research


4-Hydroxy-1-phenylquinolin-2(1H)-one (CAS 14994-75-3) is a quinolin-2-one heterocycle distinguished by a 4-hydroxy substituent and an N1-phenyl group . Its physicochemical profile includes a molecular weight of 237.25 g/mol, a calculated density of 1.345 g/cm³, a boiling point of 380.9°C at 760 mmHg, a LogP of 2.70, and a polar surface area (PSA) of 42.23 Ų . This core scaffold serves as a critical starting material for the synthesis of diverse bioactive molecules, particularly as a key intermediate in generating antagonists for the glycine site of the NMDA receptor and for developing novel anticancer agents [1][2].

Why 4-Hydroxy-1-phenylquinolin-2(1H)-one (14994-75-3) Cannot Be Interchanged with Close Quinolinone Analogs


Substituting 4-hydroxy-1-phenylquinolin-2(1H)-one with structurally similar quinolin-2-one derivatives often leads to a significant loss of desired biological activity due to critical structure-activity relationships (SAR). A direct comparator study demonstrates that replacing the 4-hydroxy group with an amino substituent results in a 40-fold decrease in binding affinity for the glycine site of the NMDA receptor [1]. Furthermore, SAR analyses for related applications, such as SMN2 gene expression enhancement, reveal that the array of tolerated substituents on the quinolinone core is very narrow, underscoring that even minor modifications can drastically alter or abolish target engagement and functional potency . These findings confirm that generic substitution based on core scaffold similarity is not a viable strategy for maintaining experimental outcomes.

Quantitative Differentiation Guide for 4-Hydroxy-1-phenylquinolin-2(1H)-one (14994-75-3) vs. Structural Analogs


NMDA Receptor Glycine Site Binding Affinity: 40-Fold Superiority of 4-Hydroxy over 4-Amino Analog

The 4-hydroxy substituent is critical for high-affinity binding to the glycine site of the NMDA receptor. In a direct head-to-head comparison, 4-hydroxy-1-phenylquinolin-2(1H)-one (the target compound) exhibits a 40-fold higher binding affinity than its 4-amino analog, 4-amino-3-phenylquinolin-2(1H)-one [1]. This stark difference underscores the essential role of the acidic hydroxyl group for receptor interaction.

NMDA receptor antagonist CNS drug discovery Glycine site ligand

In Vivo Anticonvulsant Efficacy: Disproportionate Retention of Activity Despite Reduced Affinity

Despite a 40-fold reduction in binding affinity, the 4-amino analog retains significant in vivo anticonvulsant activity, being only 4-fold weaker than the 4-hydroxy parent compound in the DBA/2 mouse audiogenic seizure model [1]. This suggests that the 4-hydroxy compound's in vivo efficacy may be influenced by additional factors beyond simple target affinity, such as pharmacokinetic properties or target engagement duration.

Anticonvulsant In vivo pharmacology Seizure model

Anticancer Derivative Potency: Parent Scaffold Enables Sub-10 µg/mL IC50 Values

While the parent compound itself is a building block, it serves as a privileged scaffold for generating potent anticancer agents. A specific derivative, 4-hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-one (IIIa-1), synthesized directly from the target compound, demonstrated an IC50 value of less than 10 µg/mL against the Hep 3b liver cancer cell line [1]. This potency benchmark highlights the scaffold's utility in medicinal chemistry optimization.

Anticancer Cytotoxicity Quinolinone derivative

High-Impact Application Scenarios for 4-Hydroxy-1-phenylquinolin-2(1H)-one (CAS 14994-75-3) Based on Quantitative Differentiation


CNS Drug Discovery: NMDA Receptor Glycine Site Antagonist Development

This compound is a validated starting point for developing glycine site NMDA receptor antagonists. Its 4-hydroxy group is essential for high-affinity binding, as demonstrated by a 40-fold affinity advantage over the 4-amino analog [1]. Researchers can use this scaffold to explore CNS indications such as epilepsy and neurodegenerative disorders, confident that the core structure provides a crucial pharmacophoric element for target engagement.

Medicinal Chemistry: Privileged Scaffold for Anticancer Lead Optimization

The 4-hydroxy-1-phenylquinolin-2(1H)-one scaffold is a proven precursor for generating potent anticancer leads. Derivatives synthesized from this core have achieved IC50 values below 10 µg/mL against cancer cell lines like Hep 3b [2]. This makes it a valuable building block for medicinal chemists seeking to establish structure-activity relationships and optimize novel antiproliferative agents.

Chemical Biology: Probing the Role of Acidic Functionality in Receptor Binding

The stark contrast in binding affinity between the 4-hydroxy and 4-amino analogs provides a well-defined system for investigating the role of acidic, hydrogen-bond-donating groups in ligand-receptor interactions [1]. This compound can be used as a reference standard in studies aimed at understanding molecular recognition at the NMDA receptor and other targets where hydroxyl groups are critical pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-1-phenylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.